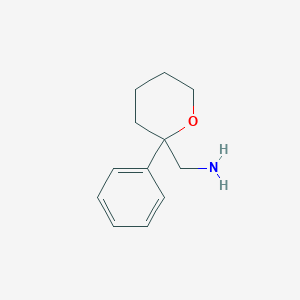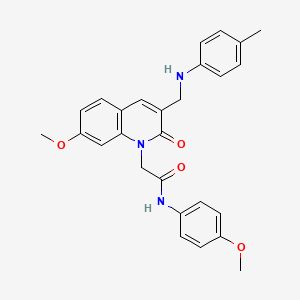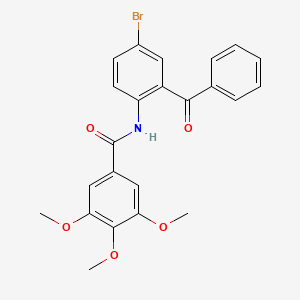
N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-benzoyl-4-bromophenyl)-2-(ethylamino)propanamide” is a molecule that contains a total of 43 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 secondary .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For example, the synthesis of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” involves reactions with N-Bromosuccinimide in dichloromethane, followed by reactions with sodium hydrogencarbonate or sodium carbonate .Molecular Structure Analysis
The molecular formula of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” is C15H11Br2NO2, with a molecular weight of 397.06134 .Chemical Reactions Analysis
The chemical reactions of related compounds are complex and often involve multiple steps. For example, the reaction of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” with ammonia in methanol, followed by reaction with acetic acid and sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” has a molecular weight of 397.06134 .Wissenschaftliche Forschungsanwendungen
Catalysis
Facchetti et al. (2016) developed ruthenium catalysts for ketone reduction using a derivative process that involves the synthesis of benzoyl acetamide, highlighting the compound's role in facilitating reactions essential for producing catalysts used in organic synthesis and industrial processes (Facchetti et al., 2016).
Antimicrobial Activity
Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, exhibiting promising antimicrobial properties against various bacterial and fungal strains, indicating the potential of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide analogs in developing new antimicrobial agents (Desai et al., 2013).
Nucleoside Synthesis
Kempe et al. (1982) explored the selective benzoylation of ribonucleosides for RNA and DNA-RNA mixture synthesis, demonstrating the utility of benzamide derivatives in the precise chemical modification of nucleosides, crucial for research and therapeutic applications (Kempe et al., 1982).
Structural Chemistry
Saeed and Simpson (2012) investigated the crystal structure of a related benzamide compound, revealing insights into intermolecular interactions and the role of substituents in affecting molecular assembly and stability, which is vital for the design of materials and drugs (Saeed & Simpson, 2012).
Polymer Science
Butt et al. (2005) synthesized novel aromatic polyimides using benzamide derivatives, contributing to the development of materials with enhanced thermal stability and mechanical properties for advanced technological applications (Butt et al., 2005).
Antipsychotic Research
Högberg et al. (1990) explored the antidopaminergic properties of benzamide derivatives, indicating their potential as antipsychotic agents and contributing to the understanding of dopamine receptor interactions, which is crucial for developing new treatments for psychiatric disorders (Högberg et al., 1990).
Metabolic Studies
Spasov et al. (2017) synthesized compounds showing inhibition of dipeptidyl peptidase-4 and antiplatelet activities, suggesting the use of benzamide derivatives in exploring metabolic pathways and developing therapies for metabolic disorders (Spasov et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide are currently unknown. This compound is structurally similar to other benzodiazepines, which typically target the GABA_A receptors . .
Mode of Action
If it behaves like other benzodiazepines, it may enhance the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
Benzodiazepines typically affect the GABAergic system, enhancing the inhibitory effects of GABA and leading to decreased neuronal excitability .
Pharmacokinetics
As with other benzodiazepines, it is likely to be well-absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by these factors.
Result of Action
If it behaves like other benzodiazepines, it may lead to decreased neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects .
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBLMIHTZOFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)

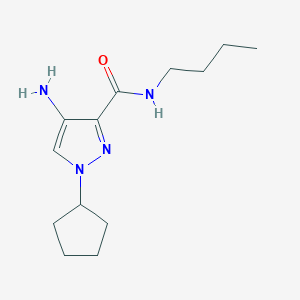
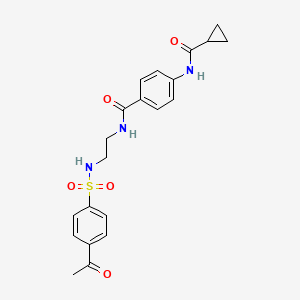

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)
![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)
![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)
![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)

